![molecular formula C10H8N2O4 B7889073 N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)
N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine typically involves the reaction of furfural with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to nitrosation to yield the final product. The reaction conditions often include the use of an acidic catalyst and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heteroaromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The nitroso group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may inhibit certain enzymatic activities, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine: shares similarities with other furyl-containing compounds such as furfural and furfuryl alcohol.
Nitroso derivatives: Compounds like nitrosobenzene and nitrosopyridine exhibit similar reactivity due to the presence of the nitroso group.
Uniqueness
The uniqueness of N-[(1E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine lies in its dual furan rings and nitroso functionality, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,11,13H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKZOASOLMUAQJ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=C(C2=CC=CO2)N=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=C(/C2=CC=CO2)\N=O)/NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
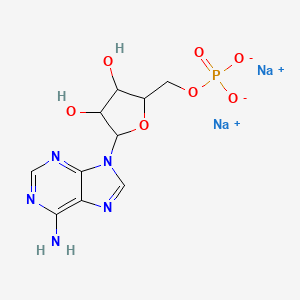
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)
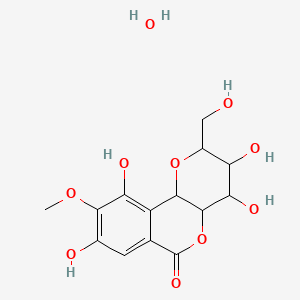
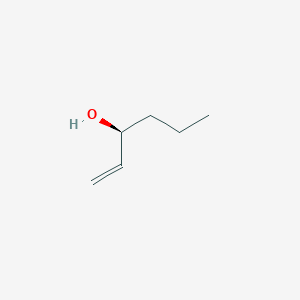
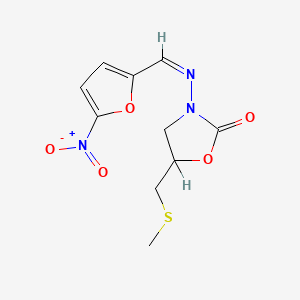
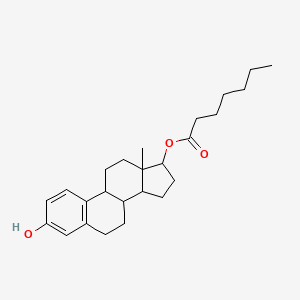
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol](/img/structure/B7889047.png)
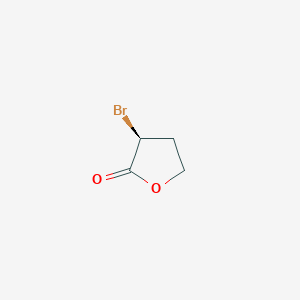
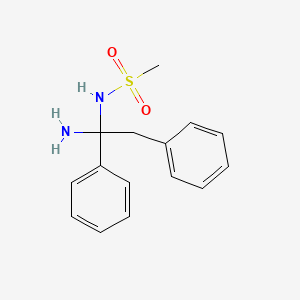
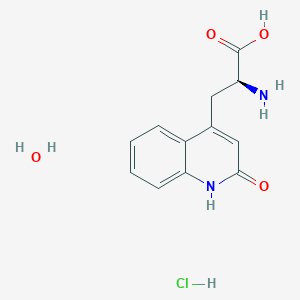
![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)
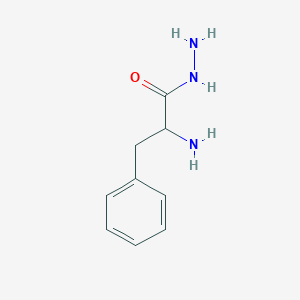
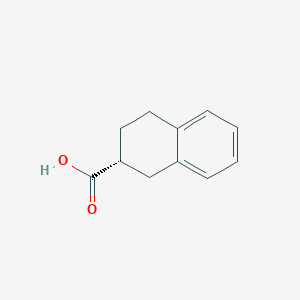
![[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride](/img/structure/B7889093.png)
